molecular formula C10H11NO3 B1213406 n-Acetyl-n-(4-hydroxyphenyl)acetamide CAS No. 7403-76-1

n-Acetyl-n-(4-hydroxyphenyl)acetamide

Cat. No.: B1213406
CAS No.: 7403-76-1
M. Wt: 193.2 g/mol
InChI Key: JDSSLYZHFOIWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Acetyl-n-(4-hydroxyphenyl)acetamide (CAS 7403-76-1), also known as diacetyl para-aminophenol, is a chemical compound with the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol . It is structurally characterized as a derivative of acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs globally . This compound serves as a valuable reference standard and starting material in pharmaceutical research and development. Its primary research value lies in the exploration of acetaminophen analogs and derivatives, a field of significant interest aimed at developing new analgesic agents with improved safety profiles . A key area of investigation involves modifying the acetaminophen structure to mitigate its well-documented hepatotoxicity, which is associated with the metabolic formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) . Researchers synthesize and study novel chemical entities like this compound to better understand structure-activity relationships (SAR) and metabolic pathways, with the goal of identifying non-hepatotoxic alternatives that retain therapeutic analgesia and antipyresis . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7403-76-1

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

N-acetyl-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)11(8(2)13)9-3-5-10(14)6-4-9/h3-6,14H,1-2H3

InChI Key

JDSSLYZHFOIWFR-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)O)C(=O)C

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)O)C(=O)C

Other CAS No.

7403-76-1

Synonyms

4-diacetylaminophenol
DAPAP compound
diacetyl para-aminophenol

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Acetyl N 4 Hydroxyphenyl Acetamide

Classical and Contemporary Synthetic Routes to n-Acetyl-n-(4-hydroxyphenyl)acetamide

The production of this compound can be achieved through several pathways, ranging from traditional industrial processes to modern, optimized methods.

The most conventional and widely practiced synthesis of this compound involves the N-acetylation of p-aminophenol. google.com This reaction is typically accomplished using acetic anhydride (B1165640) as the acetylating agent. prepchem.comquora.comgoogle.com The process can be carried out in various solvents, including water or a mixture of water and isopropanol. google.comquora.com In one common laboratory procedure, p-aminophenol is suspended in water, and a slight excess of acetic anhydride is added. quora.com The reaction mixture is then heated, cooled to induce crystallization, and the resulting product is filtered and washed. quora.com

An alternative approach involves dissolving p-aminophenol in hot acetic acid, followed by treatment with activated carbon to remove impurities. google.com After filtering the carbon, the filtrate is treated with acetic anhydride to form the final product. google.com The efficiency of this method can be enhanced by recycling the mother liquor, which contains acetic acid formed during the reaction, for subsequent batches. google.com

The reaction can be summarized by the following chemical equation: C₆H₇NO (p-Aminophenol) + (CH₃CO)₂O (Acetic Anhydride) → C₈H₉NO₂ (this compound) + CH₃COOH (Acetic Acid)

Another acetylating agent that can be used is acetyl chloride. google.com A contemporary, solvent-free approach, known as mechanochemical synthesis, involves the direct grinding of p-aminophenol and acetic anhydride or acetyl chloride in a pestle and mortar or a ball mill. google.com This method is noted for producing a product with a very small particle size and high purity, free from impurities often generated in solvent-based processes at high temperatures. google.com

Table 1: Comparison of Synthetic Methods from p-Aminophenol

MethodAcetylating AgentSolvent/ConditionsKey FeaturesReference
Aqueous SuspensionAcetic AnhydrideWaterCommon laboratory method; requires heating and cooling for crystallization. quora.com
Acetic Acid SolutionAcetic AnhydrideAqueous Acetic AcidAllows for purification with activated carbon; mother liquor can be recycled. google.com
Mechanochemical SynthesisAcetic Anhydride or Acetyl ChlorideSolvent-free; mechanical grindingEnvironmentally friendly; produces high-purity, small-particle-size product. google.com

Beyond the standard p-aminophenol route, alternative syntheses for this compound have been developed, often starting from different precursors. One major industrial pathway begins with nitrobenzene (B124822). google.commdpi.com In this multi-step process, nitrobenzene is first catalytically hydrogenated to produce p-aminophenol, which is then acetylated in a subsequent step. google.com A variation involves the conversion of nitrobenzene to N-phenylhydroxylamine, which then undergoes a Bamberger rearrangement to yield 4-aminophenol (B1666318), followed by acetylation. mdpi.com

Another industrial method, known as the Celanese process, involves the Beckman rearrangement of 4-hydroxyacetophenone oxime in an alkyl alkanoate solvent with a catalyst to form the final product. google.com

Process optimization has been a key focus in recent research to improve efficiency and sustainability. One notable advancement is the development of a two-step, telescoped continuous flow process. nih.gov This automated system involves an initial heterogeneous hydrogenation of 4-nitrophenol to 4-aminophenol in a packed bed reactor, followed immediately by an amidation step with acetic anhydride in a heated coiled reactor to produce this compound. nih.gov This integrated approach allows for swift investigation and optimization of reaction conditions, significantly reducing process mass intensity. nih.gov

Synthesis of this compound Derivatives and Analogues

The core structure of this compound has served as a scaffold for the synthesis of numerous derivatives and analogues. This research is primarily driven by the desire to understand how structural changes affect the molecule's properties and to develop prodrugs with modified characteristics for research applications.

Structure-activity relationship (SAR) studies involve systematically altering parts of a molecule to determine which structural features are critical for its activity. For this compound, modifications have been explored at several key positions.

N-Substituted Analogues : A class of analogues has been synthesized by opening the imide ring of a related compound to yield N-substituted amides, specifically 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) derivatives. nih.gov These modifications were designed to increase stability and lipophilicity. nih.gov

Aromatic Ring Modifications : The aromatic ring itself has been a target for modification. For instance, chloro- and bromo-substituted derivatives such as N-(2-chloro-4-hydroxyphenyl)acetamide and N-(3-bromo-4-hydroxyphenyl)acetamide have been synthesized. rsc.orgneliti.com The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide is achieved by reacting 4-aminophenol with chloroacetyl chloride in acetic acid. nih.gov

Phenoxy Derivatives : In other studies, the core structure has been incorporated into larger molecules. For example, 2-(4-acetamidophenoxy)-3-(trifluoromethyl)benzoic acid was synthesized by reacting N-(4-hydroxyphenyl)acetamide with a substituted benzoic acid derivative in the presence of copper catalysts. mdpi.com

Amide Linker Variations : The position of the amide linker relative to the hydroxyl group has been investigated. A series of meta-amido bromophenols were synthesized based on a lead compound, where the amide group is in the meta position to the hydroxyl group, to explore antitubercular agents. jst.go.jp

These SAR studies reveal that the molecule can tolerate structural changes at multiple sites, which influences its biological activity. nih.gov

Table 2: Examples of Synthesized Derivatives for SAR Studies

Derivative ClassExample CompoundSynthetic ApproachPurpose of ModificationReference
N-Substituted Amides2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamideRing opening of an imide moietyIncrease stability and lipophilicity nih.gov
Halogenated Ring Analogues2-Chloro-N-(4-hydroxyphenyl)acetamideChloroacetylation of p-aminophenolExplore electronic effects of substituents nih.gov
Phenoxy Derivatives2-(4-Acetamidophenoxy)-3-(trifluoromethyl)benzoic acidCopper-catalyzed coupling reactionIncorporate into larger, more complex molecules mdpi.com
Positional IsomersN-(4-Bromo-3-hydroxyphenyl)acetamideReaction of 4-bromo-3-hydroxyaniline with acetyl chlorideInvestigate the importance of substituent positions jst.go.jp

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of prodrugs of this compound has been a strategy to modify its properties. nih.gov New prodrugs are typically created by modifying either the phenolic hydroxyl group (O-modified) or the acetamide group (N-modified), with the former being more common. nih.gov

One of the most well-known examples of an O-modified prodrug is propacetamol. nih.gov It is an N,N-diethylglycine ester of this compound. nih.govresearchgate.net Its synthesis involves reacting the parent compound with 2-chloroacetyl chloride to form an intermediate, 4-acetamidophenyl-2-chloroacetate, which is then reacted with diethylamine. researchgate.net Propacetamol is more water-soluble than its parent compound. nih.gov

N-modified prodrugs have also been developed. For example, N-sulpharyl-APAP prodrugs were created by modifying a benzenesulfonic acid moiety on the nitrogen atom, resulting in compounds with increased stability and lipophilicity. nih.gov Another strategy involves creating ester derivatives. For instance, esters have been synthesized by reacting the hydroxyl group of this compound with various acyl chlorides, such as 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride, in a solvent like pyridine. google.com These carrier-linked prodrugs are designed to be metabolized by plasma esterases to release the active compound. google.com

Preparation of Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools in metabolic and pharmacological research, allowing for the detailed tracking of molecules within biological systems. The preparation of labeled this compound can be achieved through the incorporation of stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C).

A primary method for introducing a deuterium label into the acetyl group of this compound involves the use of deuterated acetylating agents. For instance, d3-acetyl chloride can be reacted with 4-aminophenol to produce d3-n-Acetyl-n-(4-hydroxyphenyl)acetamide biomedres.us. This method specifically labels the methyl group of the acetyl moiety, providing a distinct mass signature for tracing studies. The general principle of this reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of the isotopically labeled acetyl chloride.

Similarly, carbon-13 labeling can be achieved by employing ¹³C-enriched precursors. For example, treating a suitable precursor with potassium ¹³C-cyanide (K¹³CN) can introduce a ¹³C label, which can then be elaborated into the final molecule through a series of synthetic steps nih.gov. Another approach involves the use of [¹³C₂]-acetic acid in the synthesis pathway nih.gov. These labeled variants are crucial for studies requiring mass spectrometry or NMR spectroscopy for detection and quantification clearsynth.comprinceton.edu.

Advanced Chemical Synthesis Techniques Applied to this compound

Recent advancements in chemical synthesis have led to the development of more efficient, selective, and environmentally benign methods for the production of this compound. These techniques often employ novel catalytic systems and adhere to the principles of green chemistry.

The use of catalysts is central to many modern synthetic routes for this compound, offering improved reaction rates and selectivity. A notable example is the one-pot synthesis from nitrobenzene using a Palladium(II)-complex catalyst mdpi.com. This process involves the reductive carbonylation of nitrobenzene, where the selectivity towards this compound is highly dependent on the ligands of the Pd(II)-catalyst and the solvent system employed mdpi.com.

Another significant advancement is the use of carbon-supported nickel nanoparticles as a reusable catalyst for the one-pot hydrogenation and acetylation of 4-nitrophenol rsc.org. This method provides a cost-effective and efficient pathway to the target molecule rsc.org. The traditional method often employs concentrated sulfuric acid as a catalyst for the acetylation of 4-aminophenol with acetic anhydride quora.com. However, due to its corrosive nature, research into alternative catalysts is ongoing.

Table 1: Comparison of Catalytic Systems in this compound Synthesis

Catalyst SystemStarting Material(s)Key Advantages
Pd(II)-complexes (e.g., [PdCl₂(dppb)])NitrobenzeneOne-pot synthesis, high selectivity under optimized conditions.
Carbon-supported Ni nanoparticles4-NitrophenolReusable catalyst, cost-effective, efficient.
Concentrated Sulfuric Acid4-Aminophenol, Acetic AnhydrideTraditional and well-established method.

This table provides a summary of different catalytic systems used in the synthesis of this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several innovative approaches have been developed.

One significant green chemistry technique is the solvent-free synthesis of this compound. This has been achieved through mechanochemistry, where 4-aminophenol and acetic anhydride are ground together in a mortar and pestle google.com. This method eliminates the need for solvents, which are often a major source of waste in chemical production google.com. The reaction is rapid, with high yields, and produces a product of pharmaceutically acceptable quality google.com.

Microwave-assisted synthesis is another green chemistry approach that has been applied to the production of acetamides researchgate.netnih.govsphinxsai.comjchps.com. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods jchps.com. Microwave-assisted syntheses can also be performed under solvent-free conditions, further enhancing their environmental credentials researchgate.net.

Advanced Analytical Characterization and Quantification of N Acetyl N 4 Hydroxyphenyl Acetamide in Research Matrices

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is indispensable for the structural confirmation of n-Acetyl-n-(4-hydroxyphenyl)acetamide and for probing its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR analysis, specific proton signals confirm the key structural features of the molecule. The aromatic protons on the para-substituted phenyl ring typically appear as two distinct doublets, a characteristic AA'BB' system. The methyl protons of the two acetyl groups would be expected to produce sharp singlet peaks, though their chemical environment may cause slight differences in their shifts. The phenolic hydroxyl proton gives a signal that can vary in position depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. This includes distinct signals for the methyl carbons, the carbonyl carbons of the acetyl groups, and the four unique carbons of the 4-hydroxyphenyl ring. The chemical shifts of these carbons are indicative of their electronic environment. While specific spectral data for this compound is not widely published, analysis of related compounds like N-(4-hydroxyphenyl)acetamide provides a strong basis for spectral interpretation. ramsaysante.fr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR
Aromatic Protons (ortho to -OH)6.8 - 7.2DoubletPart of AA'BB' system
Aromatic Protons (ortho to -N(Ac)₂)7.3 - 7.6DoubletPart of AA'BB' system
Acetyl Protons (-C(O)CH₃)2.1 - 2.4SingletTwo singlets may be observed
Phenolic Proton (-OH)9.0 - 10.0Singlet (broad)Shift is solvent dependent
¹³C NMR
Acetyl Methyl Carbons22 - 26-
Aromatic C-OH155 - 160-
Aromatic C-N135 - 140-
Aromatic CH (ortho to -OH)115 - 120-
Aromatic CH (ortho to -N(Ac)₂)125 - 130-
Carbonyl Carbons168 - 172-

Mass Spectrometry (MS) Applications for this compound and Metabolites

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, and for the sensitive quantification of the compound and its metabolites in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the compound, providing both retention time and a mass spectrum for identification. The PubChem database notes a NIST library entry for the GC-MS data of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (193.20 g/mol ) and characteristic fragment ions resulting from the loss of acetyl or ketene (B1206846) groups. nih.gov

For the analysis of metabolites in complex research matrices like plasma or urine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity. Although direct LC-MS/MS methods for this compound are not extensively detailed, methods developed for its structural analog, acetaminophen (B1664979), are highly relevant. These methods allow for the simultaneous quantification of the parent drug and its key metabolites, such as glucuronide and sulfate (B86663) conjugates. A typical LC-MS/MS analysis involves reversed-phase chromatography followed by detection using multiple reaction monitoring (MRM), which provides excellent specificity and low limits of quantification.

In studies of related compounds, LC-MS/MS has been used to detect and quantify reactive metabolites, demonstrating the technique's power in mechanistic toxicology research. oup.com The fragmentation of the parent molecule in the mass spectrometer is key to its identification. For instance, in the analysis of a metal complex of N-(4-hydroxyphenyl)acetamide, a characteristic fragment peak at m/z=150 was observed, corresponding to the N-(4-hydroxyphenyl)acetamide molecule ion. psu.edu

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound Analysis

Ion Predicted m/z Method Significance
Molecular Ion [M]⁺193GC-MS (EI)Confirms molecular weight
[M-CH₂CO]⁺151GC-MS (EI)Fragment from loss of ketene
[M-COCH₃]⁺150GC-MS (EI)Fragment from loss of acetyl group
[M+H]⁺194LC-MS (ESI+)Protonated molecule for LC-MS/MS
[M-H]⁻192LC-MS (ESI-)Deprotonated molecule for LC-MS/MS

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for providing information on the functional groups and conjugated systems within this compound, which is crucial for mechanistic studies involving its interaction with other molecules or systems.

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key absorptions would include:

A broad O-H stretching band for the phenolic hydroxyl group.

Strong C=O stretching bands for the two acetyl groups.

C-N stretching bands.

C-O stretching for the phenolic group.

C=C stretching bands associated with the aromatic ring.

In mechanistic studies, such as the formation of a metal complex with the related N-(4-hydroxyphenyl)acetamide, FTIR can reveal which functional groups are involved in the interaction. For example, a shift in the N-H stretching frequency and the disappearance of the O-H deformation vibrations upon complexation indicated that both the nitrogen and the hydroxyl oxygen were involved in coordination with the metal ion. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic ring system. The absorption spectrum of this compound is characterized by absorption maxima (λmax) due to π→π* transitions in the benzene (B151609) ring. The position and intensity of these bands can be sensitive to the molecular environment. In a study of a complex formed with N-(4-hydroxyphenyl)acetamide, a shift in the λmax from 248.10 nm in the free molecule to 242.19 nm in the complex was observed, indicating interaction with the chromophore. psu.edu This sensitivity allows UV-Vis spectroscopy to be used to monitor reactions and binding events in mechanistic research.

Table 3: Key Spectroscopic Data from IR and UV-Vis Analyses

Technique Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm) Structural Assignment
FTIR O-H Stretch~3200-3600 (broad)Phenolic hydroxyl group
C=O Stretch~1690-1720Diacetamide carbonyl groups
C=C Stretch~1450-1600Aromatic ring
C-O Stretch~1200-1260Phenolic C-O bond
UV-Vis λmax~240-260 nmπ→π* transition of the phenyl chromophore

Chromatographic Methods for Separation and Quantification in Biological Systems

Chromatographic techniques are essential for separating this compound from impurities and from components of complex biological matrices, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the routine quantification and impurity analysis of this compound and related compounds. Reversed-phase HPLC is most commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A validated HPLC method for the determination of impurities in the related compound acetaminophen was achieved on a C18 reversed-phase column. sigmaaldrich.com The separation utilized a gradient elution with a phosphate (B84403) buffer and methanol (B129727), which allowed for the simultaneous determination of multiple impurities at very low levels. sigmaaldrich.com The limit of quantitation for several impurities was found to be as low as 0.1 µg/mL, demonstrating the sensitivity of the method. sigmaaldrich.com Such methods are directly applicable for the quality control and impurity profiling of this compound.

Method development often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol content), pH, and the type of column to achieve the best separation. nih.govnih.gov For example, a method for a related acetamide (B32628) used a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov It was noted that for applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid should be replaced with a volatile acid like formic acid. nih.gov

Table 4: Example HPLC Method Parameters for Analysis of Acetaminophen and Related Impurities

Parameter Condition Reference
Column Eclipse XDB-C18 (Reversed-Phase) sigmaaldrich.com
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0) sigmaaldrich.com
Mobile Phase B Methanol sigmaaldrich.com
Elution Mode Gradient sigmaaldrich.com
Detection UV sigmaaldrich.com
Application Impurity Profiling sigmaaldrich.com

The validation of these HPLC methods typically includes assessing parameters such as linearity, accuracy, precision, specificity, and the limit of quantification to ensure the results are reliable and reproducible. sigmaaldrich.comnih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Specialized this compound Research

While HPLC is the workhorse for routine analysis, Gas Chromatography (GC) and Capillary Electrophoresis (CE) serve important roles in specialized research applications.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability. nih.govchromforum.org For instance, a GC procedure for the related compound acetaminophen involves a sequential alkylation to form an O-heptyl-N-methyl derivative, which is then suitable for chromatographic analysis. nih.gov Another approach involves creating trimethylsilyl (B98337) derivatives. chromforum.org GC-MS methods have been developed for determining impurities like 4-aminophenol (B1666318) in paracetamol formulations, sometimes without requiring derivatization, offering a simple and rapid analysis. irjet.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that uses an electric field to separate analytes based on their size and charge. psu.edu It offers advantages such as fast analysis times and very low sample and reagent consumption. youtube.com Capillary Zone Electrophoresis (CZE) has been used to separate acetaminophen from its precursor, p-aminophenol, in under 4 minutes using a borate (B1201080) buffer at pH 9.5. nih.gov The method demonstrated excellent linearity and low detection limits. nih.gov For more complex analyses, such as the determination of acetaminophen and its metabolites in urine, coupling CE with tandem mass spectrometry (CE-MS/MS) provides enhanced sensitivity and specificity. nih.gov This advanced hyphenated technique has been shown to successfully quantify six different compounds (acetaminophen and five metabolites) in a single run of less than 9 minutes. nih.gov

Coupled Techniques (e.g., LC-MS/MS) for Ultrasensitive Detection in Complex Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the highly sensitive and selective quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates. This method merges the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. researchgate.netorganomation.com

The process typically starts with reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from other components in the sample. sielc.comnih.gov A C18 column is frequently utilized for this separation. researchgate.net The mobile phase usually consists of a combination of an aqueous solution, often containing an acid like formic acid to aid in protonation, and an organic solvent such as acetonitrile or methanol. sielc.comsielc.comnih.gov

After separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique, typically used in positive ion mode. researchgate.net In the mass spectrometer, the protonated molecule of this compound is selected in the first quadrupole (Q1), fragmented through collision-induced dissociation (CID) in the second quadrupole (Q2), and then specific product ions are monitored in the third quadrupole (Q3). youtube.comnih.gov This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces interference from the sample matrix. researchgate.netyoutube.comnih.gov The selection of the precursor ion and its corresponding product ions is a critical step in method development. youtube.comnih.gov

For accurate quantification, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is often used to account for variations in the analytical process and matrix effects. nih.gov Sample preparation is another crucial aspect, with techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) commonly employed to clean up the sample before analysis. nih.govmdpi.comchromatographyonline.com

The validation of LC-MS/MS methods is essential to ensure their reliability and includes assessment of linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). researchgate.netresearchgate.net These methods can achieve very low LLOQs, often in the nanogram per milliliter (ng/mL) range, making them suitable for a variety of research applications. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Condition
Liquid Chromatography
Column C18 reversed-phase column researchgate.net
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid sielc.comnih.gov
Elution Gradient researchgate.net
Flow Rate 0.3-0.4 mL/min nih.govnih.gov
Injection Volume 1-10 µL nih.govnih.gov
Mass Spectrometry
Ionization Electrospray Ionization (ESI), Positive Mode researchgate.net
Analysis Mode Multiple Reaction Monitoring (MRM) youtube.com
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Specific fragment ion

Electrochemical and Biosensor-Based Analytical Approaches for this compound

Electrochemical methods provide a rapid, cost-effective, and portable alternative for the analysis of this compound. researchgate.netacademie-sciences.fr These techniques are based on the principle of measuring the electrical response (current or potential) generated by the oxidation or reduction of the analyte at an electrode surface. libretexts.org

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of this compound. academie-sciences.fracademie-sciences.fr At a glassy carbon electrode (GCE), the compound undergoes an irreversible oxidation process. mdpi.com To improve the sensitivity and selectivity of these measurements, the electrode surface can be modified with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles. researchgate.netmdpi.comnih.gov These modifications can enhance the electron transfer rate and increase the electrode's active surface area. mdpi.com

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often preferred over CV. researchgate.netlibretexts.org These methods have been successfully applied to determine the concentration of this compound in pharmaceutical and research samples. researchgate.net

Biosensors for this compound have also been developed. These sensors typically involve the immobilization of an enzyme, such as tyrosinase or laccase, onto an electrode. The enzyme catalyzes the oxidation of the analyte, and the resulting electrochemical signal is measured. nih.gov The specificity of the enzyme for its substrate contributes to the high selectivity of the biosensor.

Table 2: Overview of Electrochemical Techniques for this compound Analysis

Technique Principle Common Electrode Key Advantages
Cyclic Voltammetry (CV) Measures current during a linear potential sweep Glassy Carbon Electrode (GCE) mdpi.com Provides information on electrochemical behavior. academie-sciences.fr
Differential Pulse Voltammetry (DPV) Superimposes pulses on a linear potential ramp Modified GCEs researchgate.net High sensitivity and good resolution. libretexts.org
Square-Wave Voltammetry (SWV) Applies a square-wave potential Nanomaterial-modified electrodes nih.gov Fast analysis and high sensitivity. nih.gov

Impurity Profiling and Characterization in this compound Synthesis

Impurity profiling is a critical component of quality control in the synthesis of this compound, ensuring the purity and consistency of the final product for research applications. unr.edu.arbiomedres.us Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. unr.edu.ar

The common synthesis of this compound involves the acetylation of p-aminophenol. google.comgoogle.com Potential impurities from this process include unreacted p-aminophenol and diacetylated by-products. nih.gov The presence of isomeric impurities in the starting material, such as o-aminophenol and m-aminophenol, can also lead to the formation of corresponding acetylated impurities in the final product. thermofisher.com

High-performance liquid chromatography (HPLC) with UV detection is a standard technique for the separation and quantification of these impurities. nih.govnih.govclearsynth.com A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol or acetonitrile. nih.gov

For the structural identification of unknown impurities, more advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance (LC-NMR) are employed. biomedres.usnih.gov These methods provide valuable information about the molecular weight, fragmentation patterns, and chemical structure of the impurities, enabling their definitive characterization. biomedres.us

Regulatory bodies often have strict guidelines regarding the identification and quantification of impurities in chemical substances. unr.edu.ar Therefore, robust analytical methods for impurity profiling are essential for ensuring the quality of this compound.

Table 3: Common Process-Related Impurities in this compound Synthesis

Impurity Name IUPAC Name Origin
p-Aminophenol 4-Aminophenol Unreacted starting material
o-Aminophenol 2-Aminophenol Isomeric impurity in starting material
m-Aminophenol 3-Aminophenol Isomeric impurity in starting material
Diacetyl-p-aminophenol N-(4-acetoxyphenyl)acetamide Over-acetylation by-product

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Acetonitrile
Argon
Diacetylated p-aminophenol
Formic acid
Laccase
m-Aminophenol
Methanol
o-Aminophenol
p-Aminophenol

Molecular and Cellular Mechanisms of Action of N Acetyl N 4 Hydroxyphenyl Acetamide

Interactions with Cyclooxygenase (COX) Isoforms: Molecular Binding and Inhibition Kinetics

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov There are two primary isoforms, COX-1 and COX-2. COX-1 is typically expressed constitutively and is involved in physiological functions, while COX-2 is an inducible enzyme associated with inflammation. nih.govbjournal.org Unlike traditional NSAIDs that inhibit COX activity at the cyclooxygenase active site, n-Acetyl-n-(4-hydroxyphenyl)acetamide's interaction is more complex and involves the enzyme's second catalytic site.

This compound is generally considered a weak inhibitor of both COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its minimal anti-inflammatory activity compared to traditional NSAIDs. youtube.com Its inhibitory potency is highly dependent on the cellular environment, particularly the concentration of peroxides. Some research suggests it has a degree of selectivity for COX-2. wikipedia.org However, other studies indicate that it inhibits both isoforms non-selectively but weakly. nih.gov The mechanism is distinct from many NSAIDs which can be competitive, time-dependent, or covalent inhibitors. nih.gov The clinical effectiveness of this compound is thought to stem from its more potent inhibition of COX enzymes within the central nervous system, where the peroxide tone is lower than in inflamed peripheral tissues.

Table 1: Comparative Inhibitory Characteristics of Various COX Inhibitors

CompoundTarget Isoform(s)Mode of InhibitionPrimary Site of Action
This compound COX-1 and COX-2 (weakly), Potentially selective for COX-2 in specific environmentsReduction of the COX peroxidase siteCentral Nervous System
Ibuprofen COX-1 and COX-2 (Non-selective)CompetitivePeripheral and Central
Aspirin (B1665792) Irreversibly inhibits COX-1 and COX-2 (more potent on COX-1)Covalent AcetylationPeripheral and Central
Celecoxib COX-2 (Selective)Time-dependentPeripheral and Central

The COX enzyme possesses two distinct but integrated catalytic functions: a cyclooxygenase activity that converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). bjournal.orgnih.govnih.govbiorxiv.org The activation of the cyclooxygenase function depends on the peroxidase activity. nih.gov this compound does not directly compete with arachidonic acid at the cyclooxygenase active site. Instead, it is thought to exert its effect by acting as a reducing agent at the peroxidase active site of the COX enzyme. researchgate.net By reducing the oxidized ferryl protoporphyrin IX radical cation (Fe⁴⁺=O) at the peroxidase site, which is essential for the cyclooxygenase reaction to proceed, this compound indirectly inhibits prostaglandin synthesis. This mechanism is more effective in environments with low levels of peroxides, such as the brain, explaining its potent analgesic and antipyretic effects with limited peripheral anti-inflammatory action.

Modulation of Endocannabinoid System Components by this compound

A significant component of this compound's central action involves the modulation of the endocannabinoid system. This system, which includes cannabinoid receptors, endogenous cannabinoids like anandamide (B1667382), and the enzymes that synthesize and degrade them, is crucial in regulating pain and mood. nih.govnih.gov

In the brain, this compound undergoes deacetylation to form p-aminophenol. This metabolite is then conjugated with arachidonic acid to form N-arachidonoyl-phenolamine (AM404). nih.gov AM404 is a key bioactive metabolite that interacts with the endocannabinoid system. One of its primary actions is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govnih.gov By inhibiting FAAH, AM404 prevents the breakdown of anandamide, thereby increasing its availability in the synapse. nih.gov

The inhibition of FAAH by the metabolite AM404 leads to an elevation of anandamide (AEA) levels in the brain. plos.org Anandamide is an endogenous lipid that activates cannabinoid receptors and other targets involved in pain signaling. nih.gov Research in animal models has demonstrated that the administration of this compound results in increased brain concentrations of anandamide. This indirect enhancement of endocannabinoid signaling is believed to be a major contributor to the analgesic effects of the compound. Studies have shown that elevated levels of AEA are associated with improved cognitive flexibility and decision making. plos.org

Table 2: Effect of this compound on the Endocannabinoid System

Compound/MetaboliteTarget EnzymeEffect on EnzymeConsequence
AM404 (Metabolite of this compound) Fatty Acid Amide Hydrolase (FAAH)InhibitionDecreased degradation of Anandamide (AEA)
Anandamide (AEA) Not ApplicableNot ApplicableIncreased levels in the central nervous system

Mechanisms Involving Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that act as cellular sensors for a wide range of stimuli, including temperature, pain, and chemical signals. nih.govclinicaltrials.gov They are widely distributed throughout the nervous system and play a critical role in nociception.

The elevated levels of anandamide resulting from FAAH inhibition by the metabolite of this compound lead to the activation of certain TRP channels. Specifically, anandamide is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. nih.gov TRPV1 is a key integrator of painful stimuli. The activation of TRPV1 in the periaqueductal gray matter of the brain is thought to produce a desensitizing effect, leading to analgesia. Furthermore, anandamide can also activate other TRP channels, such as TRPV4. nih.gov This interaction with the TRP channel system represents a downstream effect of the compound's modulation of the endocannabinoid system, adding another layer to its complex mechanism of action.

Studies on TRPA1 Activation and Its Molecular Consequences

The Transient Receptor Potential Ankryin 1 (TRPA1) channel is a non-selective cation channel known for its role as a sensor of noxious chemical, thermal, and mechanical stimuli. mdpi.comnih.gov It is implicated in pain and inflammation. mdpi.com The activation of TRPA1 often occurs through the covalent modification of specific cysteine and lysine (B10760008) residues in its N-terminal region by electrophilic compounds. mdpi.commdpi.com Molecular dynamics simulations have revealed that the binding of electrophiles to cysteine residues, such as C621 and C665, stabilizes the open state of the channel's pore. nih.gov

Table 1: TRPA1 Activation and Consequences

Activating Agent (Metabolite) Mechanism of Activation Key Residues Involved Molecular Consequences

Other TRP Channel Modulations by this compound

Beyond TRPA1, other TRP channels are significant targets for the metabolites of this compound. The most prominent of these is the Transient Receptor Potential Vanilloid 1 (TRPV1), which is potently activated by the central metabolite AM404. nih.govresearchgate.net Supraspinal activation of TRPV1 is associated with anti-nociception, in contrast to its pro-nociceptive role in the periphery. nih.gov The analgesic effect of paracetamol is diminished in animal models where the TRPV1 gene is knocked out or the channel is blocked by an antagonist. nih.gov

Additionally, research has shown that other TRP channels, such as TRPV3, can be regulated by post-translational hydroxylation. nih.govnih.gov This oxygen-dependent regulation is mediated by enzymes like HIF prolyl hydroxylases (PHDs). nih.govnih.gov While direct modulation of TRPV3 by this compound or its metabolites is not firmly established, this mechanism represents a potential pathway for influencing TRP channel activity.

Contributions of Active Metabolites to this compound's Molecular Actions

It is increasingly evident that this compound functions as a prodrug, with its primary analgesic effects being mediated by its active metabolites within the central nervous system (CNS). nih.gov

Role of N-Acylphenolamine Metabolites (e.g., AM404)

A key bioactive metabolite is N-(4-hydroxyphenyl)arachidonoylamide, also known as AM404. nih.govnih.gov Paracetamol is first deacetylated in the liver to its precursor, p-aminophenol. nih.gov This precursor then crosses the blood-brain barrier and is conjugated with arachidonic acid in the brain by the enzyme fatty acid amide hydrolase (FAAH) to form AM404. nih.govnih.gov AM404 is a potent activator of TRPV1 receptors and also interacts with the endocannabinoid system. nih.govresearchgate.net The formation of AM404 in specific brain regions, such as the periaqueductal grey (PAG), is considered crucial for the analgesic effects observed. nih.gov

Molecular Pathways Activated by Metabolites

The activation of TRPV1 by AM404 in the brain initiates a complex signaling cascade that contributes to its anti-nociceptive effects. In the periaqueductal grey, AM404 has been shown to activate a pathway involving the TRPV1 channel, the metabotropic glutamate (B1630785) receptor 5 (mGlu5), phospholipase C (PLC), and diacylglycerol lipase (B570770) (DAGL), ultimately leading to the modulation of the cannabinoid 1 (CB1) receptor. nih.govresearchgate.net This cascade also reinforces the activity of descending serotonergic pathways, which further contributes to the reduction of nociceptive signaling in the spinal cord. nih.gov

Table 2: AM404-Activated Signaling Pathway

Component Role in Pathway
AM404 Bioactive metabolite; primary activator
TRPV1 Initial target; potent activation by AM404 nih.govresearchgate.net
mGlu5 Receptor Part of the signaling cascade linked to TRPV1 nih.gov
Phospholipase C (PLC) Downstream effector in the mGlu5 pathway nih.gov
Diacylglycerol Lipase (DAGL) Involved in the production of endocannabinoids nih.gov
CB1 Receptor Modulated by the pathway, contributing to analgesia nih.govnih.gov

| Descending Serotonergic Pathways | Reinforced by the cascade, inhibiting spinal nociception nih.gov |

Exploration of Other Proposed Molecular Targets and Pathways

In addition to the TRP channel and endocannabinoid systems, the serotonergic system has been identified as another important component of the molecular actions of this compound.

Nitric Oxide Pathway Interactions

The interaction of N-(4-hydroxyphenyl)acetamide with the nitric oxide (NO) pathway is primarily indirect, occurring through reactions with downstream products of NO signaling. Nitric oxide itself is a critical signaling molecule synthesized by nitric oxide synthase (NOS) enzymes from the substrate L-arginine. nih.gov In environments with oxidative stress, NO can react with superoxide (B77818) radicals to form the highly reactive species peroxynitrite.

Research has shown that the free-radical products generated from the reaction of the peroxynitrite anion and carbon dioxide are a significant source of non-cytochrome P450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide. nih.gov In reactions involving N-(4-hydroxyphenyl)acetamide, peroxynitrite, and CO2, one of the major products formed is N-(4-hydroxy-3-nitrophenyl)acetamide. nih.gov This demonstrates a direct chemical interaction with reactive nitrogen species, leading to the nitration of the parent compound. This process represents a key intersection between the nitric oxide pathway and the metabolism of N-(4-hydroxyphenyl)acetamide, potentially influencing its pharmacological and toxicological profile. nih.gov

Furthermore, compounds with structural similarities, such as N-acetylcysteine (NAC), are known to modulate NO production. Studies have demonstrated that NAC can inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the large-scale production of NO during inflammatory responses. nih.govresearchgate.net

Antioxidant System Involvement and Redox Biology at the Molecular Level

The redox biology of N-(4-hydroxyphenyl)acetamide is central to its mechanism and metabolism. While the compound itself can exhibit antioxidant properties, its metabolic activation produces a highly reactive intermediate that challenges the cellular antioxidant system.

A minor but significant portion of N-(4-hydroxyphenyl)acetamide is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a critical cellular antioxidant, and is subsequently eliminated as a mercapturic acid derivative. nih.gov This reaction is a prime example of the antioxidant system's role in xenobiotic metabolism.

The balance of the glutathione system, often represented by the ratio of its reduced (GSH) to oxidized (GSSG) form, is a key indicator of cellular redox status. nih.gov In cases of N-(4-hydroxyphenyl)acetamide overdose, the rate of NAPQI formation overwhelms and depletes the cellular stores of GSH. nih.gov Once GSH is depleted, the highly electrophilic NAPQI can bind to cellular macromolecules, particularly proteins, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular death. nih.gov

N-acetylcysteine (NAC) functions as an effective antidote by replenishing cellular antioxidant defenses. NAC acts as a precursor for cysteine, a rate-limiting substrate for GSH synthesis, thereby restoring the cell's capacity to neutralize NAPQI. mdpi.com NAC may also act directly as a scavenger of reactive oxygen species. mdpi.com

Table 1: Key Molecules in the Redox Biology of N-(4-hydroxyphenyl)acetamide

CompoundRole in Redox PathwayInteraction Notes
N-(4-hydroxyphenyl)acetamideParent Compound / Pro-oxidant PrecursorMetabolized by cytochrome P450 enzymes to a reactive intermediate. nih.gov
N-acetyl-p-benzoquinone imine (NAPQI)Reactive Metabolite / OxidantHighly electrophilic species that binds to cellular macromolecules if not detoxified. nih.gov
Glutathione (GSH)Primary Cellular AntioxidantDetoxifies NAPQI through conjugation; depletion leads to cellular damage. nih.gov
N-acetylcysteine (NAC)Antioxidant / GSH PrecursorRestores cellular GSH levels, acting as an antidote to overdose. mdpi.com

Peroxidase Enzyme Inhibition (e.g., Horseradish Peroxidase)

The interaction of N-(4-hydroxyphenyl)acetamide with peroxidase enzymes is a critical aspect of its mechanism of action, particularly concerning its inhibition of the cyclooxygenase (COX) enzymes, which are bifunctional proteins with both cyclooxygenase and peroxidase activity sites.

N-(4-hydroxyphenyl)acetamide is a weak inhibitor of COX enzymes in environments with high concentrations of peroxides but is significantly more potent in low-peroxide environments. This selectivity is explained by its interaction with the peroxidase site of the enzyme. The compound acts as a reducing co-substrate for the peroxidase activity of these enzymes, reducing the ferryl protoporphyrin IX radical cation (haem) that is essential for the cyclooxygenase reaction. By reducing the enzyme's oxidized state, it inhibits its cyclooxygenase function. The acetylation of prostaglandin H2 synthases by aspirin, for example, is inhibited by hydroperoxide substrates of the enzyme's peroxidase component, highlighting the regulatory role of the peroxidase site. researchgate.net

In studies with horseradish peroxidase (HRP), a model enzyme, N-(4-hydroxyphenyl)acetamide can act as an electron-donating substrate, leading to its oxidation and the formation of oligomers. mdpi.com This indicates it is a substrate for the enzyme rather than a classical inhibitor in the vein of compounds like sodium azide (B81097) or cyanide, which are known to directly inhibit HRP activity. google.comwhitworth.edu The mechanism by which some compounds inhibit HRP involves acting as an electron donor, which is consistent with the action of N-(4-hydroxyphenyl)acetamide. nih.gov

Table 2: Examples of Horseradish Peroxidase (HRP) Inhibitors

InhibitorType of Inhibition/MechanismReference
Sodium AzideKnown heme protein inhibitor. google.comresearchgate.net
Potassium CyanideKnown heme protein inhibitor. researchgate.net
Cobalt (II) chlorideDemonstrated non-competitive inhibition. whitworth.edu
EDTAActs as a competitive inhibitor and electron donor for iodide oxidation. nih.gov
N-(4-hydroxyphenyl)acetamideActs as a reducing substrate, not a classical inhibitor. researchgate.netmdpi.com

Metabolic Pathways and Biotransformation Studies of N Acetyl N 4 Hydroxyphenyl Acetamide

Phase I Metabolic Transformations

A minor fraction, typically 5-15%, of n-Acetyl-n-(4-hydroxyphenyl)acetamide undergoes Phase I oxidative metabolism. nih.govwikipedia.org This pathway is significant as it is responsible for the formation of a toxic metabolite. wikipedia.org

The oxidation of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. mdpi.com Several CYP isoforms have been identified to participate in this process, with varying contributions. The primary isoform responsible for this metabolic step is CYP2E1. wikipedia.orgnih.govtaylorandfrancis.com Additionally, CYP3A4 and CYP1A2 are also involved in the bioactivation of the compound. nih.govresearchgate.net Other isoforms, such as CYP2A6 and CYP2D6, may play a lesser role. taylorandfrancis.comresearchgate.net The involvement of these specific enzymes is crucial in understanding the compound's metabolism. nih.gov

Table 1: Cytochrome P450 (CYP) Isoforms in this compound Oxidation

CYP Isoform Role in Metabolism Reference
CYP2E1 Primary enzyme responsible for oxidation to NAPQI. wikipedia.orgnih.govtaylorandfrancis.com
CYP3A4 Significant contributor to the formation of NAPQI. nih.gov
CYP1A2 Involved in the oxidative metabolism. researchgate.net
CYP2A6 Contributes to the formation of the reactive metabolite. taylorandfrancis.com
CYP2D6 Minor role in the oxidation process. researchgate.net

The Phase I oxidation of this compound by CYP enzymes, predominantly CYP2E1, results in the formation of a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.govresearchgate.net This bioactivation occurs through the oxidation of the parent molecule's hydroxyphenyl group. taylorandfrancis.com At the molecular level, the CYP enzyme abstracts a hydrogen atom from the hydroxyl group, followed by the loss of another hydrogen atom and an electron, leading to the formation of the quinone imine structure. NAPQI is a potent electrophile due to its electron-deficient quinone ring, making it highly reactive towards cellular nucleophiles. nih.gov This high reactivity is the underlying mechanism of the compound's potential toxicity. nih.govtaylorandfrancis.com Normally produced in small amounts, NAPQI is efficiently detoxified. taylorandfrancis.com

Phase II Conjugation Pathways

The vast majority of this compound is metabolized through Phase II conjugation reactions. nih.govwikipedia.org These pathways involve the addition of endogenous polar molecules to the parent compound, rendering it more water-soluble and facilitating its excretion from the body. nih.gov

The principal metabolic pathway for this compound is glucuronidation, accounting for approximately 50-70% of its metabolism. nih.govwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group of the compound. helsinki.firesearchgate.net The specific isoforms primarily responsible for this conjugation are UGT1A1 and UGT1A6. wikipedia.org The resulting product, acetaminophen (B1664979) glucuronide, is pharmacologically inactive and readily excreted in the urine. nih.govwikipedia.org

Table 2: UDP-Glucuronosyltransferase (UGT) Isoforms in this compound Glucuronidation

UGT Isoform Role in Metabolism Reference
UGT1A1 Major enzyme involved in the glucuronidation pathway. wikipedia.org
UGT1A6 Significant contributor to the formation of acetaminophen glucuronide. wikipedia.org

Sulfation is the second major Phase II metabolic pathway, responsible for conjugating approximately 25-35% of an administered dose of this compound. nih.govwikipedia.org This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the compound's hydroxyl group. wikipedia.org The key isoforms involved in this reaction include SULT1A1, SULT1A3, and SULT1E1. wikipedia.org The resulting acetaminophen sulfate (B86663) conjugate is, like the glucuronide conjugate, inactive and water-soluble, allowing for efficient renal elimination. wikipedia.org

Table 3: Sulfotransferase (SULT) Isoforms in this compound Sulfation

SULT Isoform Role in Metabolism Reference
SULT1A1 Key enzyme in the sulfation of this compound. wikipedia.org
SULT1A3 Contributes to the sulfation conjugation pathway. wikipedia.org
SULT1E1 Involved in the formation of acetaminophen sulfate. wikipedia.org

The NAPQI formed during Phase I metabolism is detoxified through a crucial Phase II conjugation reaction with glutathione (B108866) (GSH). wikipedia.orgnih.gov This reaction can occur spontaneously but is also efficiently catalyzed by glutathione S-transferases (GSTs), with GSTP1 being a particularly effective catalyst. nih.govmdpi.com Biochemically, the nucleophilic thiol group of glutathione attacks the electrophilic carbon of the NAPQI ring, forming a stable, non-toxic conjugate known as 3-(glutathion-S-yl)-acetaminophen (APAP-GSH). nih.govnih.gov

This initial conjugate undergoes further processing before excretion. nih.govnih.gov The enzyme γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine residue, resulting in the formation of the cysteine conjugate (APAP-Cys). nih.govnih.gov Finally, this cysteine conjugate is N-acetylated by N-acetyltransferase to form the mercapturic acid conjugate (APAP-NAC), which is then eliminated in the urine. nih.govnih.gov This glutathione-dependent pathway is the primary defense mechanism against NAPQI-induced toxicity. taylorandfrancis.com

Inter-species Metabolic Comparisons in Preclinical Models

The biotransformation of this compound reveals significant variability across different preclinical animal models. These inter-species differences are crucial for understanding the compound's metabolic fate and for the appropriate extrapolation of toxicological and pharmacological data to humans. The primary metabolic pathways include glucuronidation, sulfation, oxidation, and deacetylation, with the predominance of each pathway varying by species.

In most mammals, glucuronidation and sulfation are the major detoxification pathways. researchgate.net However, the capacity for these conjugation reactions differs markedly. For instance, rats primarily utilize sulfation for metabolism, which contrasts with many other species, including pigs, where glucuronide conjugation is the main route. nih.gov Mice are known to have a higher rate of metabolic bioactivation through oxidation compared to rats. nih.gov This leads to a greater production of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), making mice more susceptible to hepatic injury from the compound. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has been employed to identify doses that result in equivalent hepatic burdens of NAPQI between mice and rats to allow for more direct comparison of subsequent biological responses. nih.gov

The domestic cat exhibits a well-documented deficiency in glucuronidation capacity. researchgate.net This limitation leads to a greater reliance on other metabolic routes, including oxidation, which can result in an accumulation of toxic metabolites like NAPQI. researchgate.net Dogs, in contrast, primarily metabolize the compound via glucuronidation (approximately 76%), with a smaller contribution from sulfation. thescipub.com

Deacetylation to p-aminophenol represents another pathway with notable species differences. This route is significant in pigs, where the resulting p-aminophenol is further metabolized to p-aminophenol glucuronide, becoming a major urinary metabolite. nih.govresearchgate.net This pathway is also observed in Fischer rats, cats, and dogs. nih.gov The significant capacity for N-deacetylation in pigs, which is not as prominent in standard preclinical species like rats and dogs, suggests the pig may be a more suitable model for studying compounds that undergo extensive amide hydrolysis. nih.gov

Below is a comparative summary of the metabolic pathways in various preclinical models.

Enzyme Kinetics and Isotope Effects in this compound Metabolism Research

The study of enzyme kinetics provides quantitative insights into the rates of metabolic reactions and the affinities of enzymes for this compound. Key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are essential for characterizing these processes.

The oxidative metabolism of this compound to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. semanticscholar.orgnih.gov Kinetic studies of CYP2E1 show that it follows Michaelis-Menten kinetics. semanticscholar.org The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. semanticscholar.orgbac-lac.gc.ca Age-dependent changes in Kₘ and Vₘₐₓ values for CYP2E1 have been evaluated in preclinical models to understand developmental differences in metabolic capacity. bac-lac.gc.ca

The re-acetylation of the metabolite p-aminophenol back to this compound is catalyzed by N-acetyltransferases (NATs), which use acetyl coenzyme A (AcCoA) as a cofactor. Kinetic studies on human N-acetyltransferase 1 (NAT1) demonstrate that the N-acetylation reaction proceeds via a ping-pong bi-bi mechanism. nih.gov In this mechanism, the enzyme first binds with AcCoA to form an acetylated enzyme intermediate, releasing coenzyme A. Subsequently, the acetylated enzyme binds with the amine substrate (p-aminophenol) and transfers the acetyl group, regenerating the free enzyme and releasing the final product, this compound. nih.gov Kinetic parameters for this process have been determined, with studies showing differences in apparent Vₘₐₓ for AcCoA between different genetic variants of NAT1. nih.gov

Kinetic isotope effects (KIEs) are a powerful tool for elucidating enzymatic reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. Although specific KIE studies on this compound metabolism are not extensively detailed in the provided literature, the principles are widely applied in metabolism research. By replacing an atom at a specific position in the molecule (e.g., hydrogen with deuterium or tritium), researchers can determine if the bond to that atom is broken in the rate-limiting step of the reaction. A significant KIE (a ratio of rates greater than 1) indicates that C-H bond cleavage is part of the slowest step, providing mechanistic insight into how enzymes like CYP450 catalyze oxidation.

Deacetylation Processes and Metabolite Formation (e.g., p-aminophenol)

A minor but significant metabolic pathway for this compound is N-deacetylation, which hydrolyzes the amide bond to yield p-aminophenol (PAP). wikipedia.org This biotransformation is catalyzed by carboxylesterases, which are found in tissues such as the liver and kidney. nih.gov In humans, this pathway accounts for only about 1-2% of the metabolism of the parent compound. wikipedia.org

The formation of p-aminophenol is of toxicological interest. Once formed, p-aminophenol can undergo several subsequent metabolic reactions. It can be re-acetylated back to this compound, a reaction catalyzed by N-acetyltransferases. nih.gov Alternatively, it can undergo conjugation reactions. In pigs, for example, p-aminophenol is readily conjugated with glucuronic acid to form p-aminophenol glucuronide (PAP-G), which becomes a major circulating and urinary metabolite. nih.govresearchgate.net

Furthermore, p-aminophenol formed in the liver can cross the blood-brain barrier. nih.gov Within the brain, it can be conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). wikipedia.orgnih.gov This metabolite is pharmacologically active and is thought to contribute to the analgesic effects of the parent compound by interacting with the endocannabinoid system. wikipedia.orgrsc.org The deacetylation pathway, therefore, represents a critical bioactivation step that produces metabolites with their own distinct biological and toxicological profiles.

Preclinical Investigations and in Vitro/in Vivo Research Models of N Acetyl N 4 Hydroxyphenyl Acetamide

In Vitro Cellular and Subcellular Studies

In vitro models provide a controlled environment to investigate the direct effects of n-Acetyl-n-(4-hydroxyphenyl)acetamide on cellular and subcellular components, free from the complexities of a whole biological system.

Investigations in Isolated Enzyme Systems and Cell-Free Extracts

Research using isolated enzymes and cell-free extracts has been crucial in understanding the metabolic pathways of this compound. A significant portion of the compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1, to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). youtube.comwikipedia.orgyoutube.com Studies on liver microsomes from both rats and humans have been employed to identify the specific CYP enzymes involved in this bioactivation and to study their kinetics. acs.org

The interaction of this compound with cyclooxygenase (COX) enzymes has also been a subject of investigation. While it is considered a weak inhibitor of COX-1 and COX-2 compared to nonsteroidal anti-inflammatory drugs (NSAIDs), studies in cell homogenates and with isolated enzymes have shown that its inhibitory activity can vary depending on the tissue and the local concentration of peroxides. nih.govnih.govnih.govmedex.com.bd For instance, it is a more potent inhibitor of COX enzymes in the brain compared to peripheral tissues, which may contribute to its analgesic and antipyretic effects. nih.govmedex.com.bd Some research suggests that this compound may selectively inhibit a variant of COX-1, sometimes referred to as COX-3, though this remains a topic of scientific discussion. nih.govmedex.com.bd

Table 1: Key Enzyme Systems Studied in Relation to this compound
Enzyme SystemKey FindingsReferences
Cytochrome P450 (CYP) Enzymes (e.g., CYP2E1, CYP1A2, CYP3A)Metabolizes the compound to the reactive intermediate NAPQI, a key step in its potential hepatotoxicity. youtube.comyoutube.commdpi.com
Cyclooxygenase (COX) Enzymes (COX-1, COX-2)Weak inhibitor, with greater potency observed in the central nervous system. May selectively inhibit a COX-1 variant. nih.govnih.govnih.gov
Glutathione (B108866) S-transferases (GSTs)Detoxifies NAPQI by conjugating it with glutathione. youtube.com

Research in Various Mammalian and Non-Mammalian Cell Lines

A multitude of cell lines have been utilized to explore the cellular mechanisms of this compound.

Mammalian Cell Lines:

Hepatocyte-derived cell lines: Human hepatoma cell lines such as HepG2 and HepaRG are extensively used to model the compound's effects on the liver. researchgate.netnih.govnih.govnih.govnih.govjst.go.jpmdpi.com Studies in HepG2 cells have shown that exposure to this compound can lead to cytotoxicity, growth inhibition, and metabolic reprogramming, including a decoupling of glycolysis from the TCA cycle. nih.gov HepaRG cells are noted for expressing a broader range of drug-metabolizing enzymes, making them a more comprehensive model for studying metabolism-dependent toxicity. nih.govnih.gov Primary human and mouse hepatocytes are considered the gold standard for in vitro hepatotoxicity studies, as they most closely mimic the in vivo liver environment. nih.govnih.gov

Neuronal cell lines: These are used to investigate the central analgesic mechanisms of the compound.

Cardiomyocyte cell lines: The H9C2 rat cardiomyocyte cell line has been used to study potential cardiotoxic effects, revealing that the compound can induce changes in genes related to oxidative stress, DNA damage, and apoptosis. nih.gov

Macrophage cell lines: The J774.2 mouse macrophage cell line has been used to study the compound's effects on inflammation and COX activity. nih.govnih.gov

Non-Mammalian Cell Lines:

While less common, some research has employed non-mammalian models. For instance, studies in the nematode Caenorhabditis elegans have been used to rapidly screen for neuroprotective effects and to investigate the impact on lifespan and stress resistance. sc.edunih.govnih.govsc.eduresearchgate.net These studies have suggested that this compound may protect dopamine (B1211576) neurons from oxidative stress-induced degeneration. nih.govnih.gov

Organoid and 3D Cell Culture Models for this compound Research

To better recapitulate the complex, three-dimensional architecture and cell-cell interactions of native tissues, researchers have increasingly turned to organoid and 3D cell culture models.

Liver Organoids and Spheroids: Human pluripotent stem cell (hPSC)-derived liver organoids and primary human hepatocyte spheroids are at the forefront of this research. nih.govnih.govnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org These models, which can contain multiple liver cell types like hepatocytes, stellate cells, and Kupffer cells, provide a more physiologically relevant system to study drug-induced liver injury. nih.govnih.govfrontiersin.org Studies using these models have demonstrated their ability to replicate key features of this compound-induced hepatotoxicity, including dose-dependent cell death and the release of liver injury biomarkers. nih.govnih.gov Co-culture spheroids containing both hepatocytes and non-parenchymal cells have shown that interactions between different cell types can significantly influence the toxicological outcome. nih.gov Furthermore, 3D models generally show greater sensitivity to hepatotoxins at clinically relevant concentrations compared to traditional 2D cultures. jst.go.jpfrontiersin.orgcelvivo.com

Table 2: Comparison of In Vitro Models for this compound Research
Model TypeKey AdvantagesCommon Research FocusReferences
Isolated EnzymesHigh specificity for studying direct compound-enzyme interactions and kinetics.Metabolic activation (CYP enzymes), mechanism of action (COX enzymes). acs.orgnih.gov
2D Cell Lines (e.g., HepG2)High-throughput screening, well-established protocols.Cytotoxicity, basic cellular mechanisms, gene expression changes. researchgate.netnih.govnih.govnih.gov
3D Organoids/SpheroidsMore physiologically relevant, captures cell-cell interactions and tissue architecture.Metabolism-dependent hepatotoxicity, complex toxicological responses. nih.govnih.govnih.govresearchgate.net

In Vivo Animal Model Studies

In vivo animal models are indispensable for understanding the systemic effects of this compound, including its pharmacokinetic profile, analgesic and antipyretic actions, and organ-specific toxicity within a complete biological system.

Rodent Models (e.g., mice, rats) in Mechanistic Research

Mice and rats are the most frequently used animal models in this compound research.

Hepatotoxicity Models: The mouse model of this compound-induced liver injury is one of the most common and reproducible experimental models of acute liver failure. mdpi.comnih.govnih.gov These studies have been fundamental in confirming the mechanisms of toxicity observed in vitro, such as mitochondrial damage and oxidative stress. nih.gov Interestingly, rats are comparatively resistant to the hepatotoxic effects of the compound, highlighting important species differences in metabolism and susceptibility. nih.govsilae.it

Analgesia Research: Rat models of inflammatory and neuropathic pain are used to investigate the compound's pain-relieving mechanisms. nih.govnih.gov These studies have provided evidence for a central mechanism of action, potentially involving the modulation of serotonergic pathways and the activity of its metabolite, AM404, on TRPV1 and cannabinoid receptors in the brain and spinal cord. nih.govresearchgate.net Studies in rats have also demonstrated a neophobic response to the taste of this compound, which is a practical consideration for oral administration in research settings. researchgate.net

Metabolism and Pharmacokinetics: Rodent models are used to study the absorption, distribution, metabolism, and excretion of the compound. Research in rats has been used to develop two-compartment pharmacokinetic models to describe the drug's behavior in the body. silae.it Studies in mice have investigated how liver injury can, in turn, alter the expression and activity of cytochrome P450 enzymes, affecting the metabolism of subsequently administered drugs. nih.gov

Non-Rodent Animal Models for Specific Research Questions

While rodents dominate in vivo research, other animal models have been employed to answer specific questions.

Pharmacokinetic and Pharmacodynamic Studies in Animal Subjects

Preclinical studies in various animal species have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, revealing significant interspecies differences.

Pharmacokinetics

The pharmacokinetic parameters of this compound vary considerably across different animal species. The volume of distribution is relatively consistent, ranging from 1–2 L/kg, indicating uniform distribution throughout most body fluids in many species. nih.gov However, parameters such as bioavailability, clearance, and elimination half-life show notable diversity.

For instance, after oral administration, the half-life in koalas (median 5.54 hours) is longer than in dogs (1.25 hours), horses (mean 2.95–4.64 hours), and humans. nih.gov In dogs, pharmacokinetic parameters can also be breed-specific, with Labrador Retrievers showing slower clearance of the compound compared to Beagles, Greyhounds, and Galgo Español dogs. thescipub.com The primary route of metabolism is through glucuronidation and sulfation in the liver, with the majority of the drug recovered in urine as conjugates within 24 hours. thescipub.com In dogs, glucuronidation accounts for the bulk of the metabolism (approximately 76%). thescipub.com

Plasma protein binding of the compound also differs among species. In horses, protein binding is reported to be between 49.2% and 52.3%, while it is lower in pigs (15-21%) and dogs (11.0 ± 1.2%). caldic.com These differences in metabolism and protein binding contribute to the varied clearance rates and half-lives observed across species. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters of this compound in Animal Models

SpeciesElimination Half-life (t½) (hours)Clearance (L/h/kg)Plasma Protein Binding (%)Reference
Dog~1.0 - 1.780.42 - 1.7411.0 ± 1.2 nih.govthescipub.comcaldic.com
Horse~2.4 - 4.64~0.2449.2 - 52.3 nih.govnih.govoup.com
Pig~0.9~0.94 - 1.1415 - 21 nih.govcaldic.com
Koala5.54 (median)Not reported61.2 ± 7.5 nih.govcaldic.com
Chicken~1.0Not reportedNot reported nih.gov
Turkey~1.0Not reportedNot reported nih.gov
Rat0.23 (for N-hydroxyphenacetin metabolite)Not reportedNot reported nih.gov

Note: Values are approximate and can vary based on study conditions, dosage, and animal breed.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of prostaglandin (B15479496) synthesis, which is central to its analgesic and antipyretic properties. caldic.com Its mechanism is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it is a weak inhibitor of both cyclooxygenase-1 (COX-1) and COX-2 enzymes in peripheral tissues. nih.govoup.com This explains its limited anti-inflammatory activity in many contexts. nih.gov

Research suggests that its primary site of action is within the central nervous system (CNS). nih.gov Animal studies using homogenates of different mouse tissues demonstrated that COX enzymes in the brain are more sensitive to inhibition by this compound than those in peripheral tissues like the spleen or stomach mucosa. oup.com This central action is thought to involve the inhibition of a specific variant of the COX-1 enzyme, often referred to as COX-3. pnas.org In canine brain homogenates, COX-3 activity was selectively inhibited by analgesic and antipyretic drugs, including this compound. pnas.org The analgesic effect appears to be mediated through the activation of descending serotonergic pathways, though the primary trigger may still be the inhibition of prostaglandin synthesis. caldic.com

Studies in rats have shown that this compound effectively reduces prostaglandin E2 (PGE2) synthesis in brain macrophages and cerebral endothelial cells, further supporting its central mechanism of action. physiology.org

Genetic and Transgenic Animal Models in this compound Research

The use of genetically modified animal models has been crucial for dissecting the molecular mechanisms underlying the action and toxicity of this compound. nih.govresearchgate.net These models allow researchers to investigate the specific roles of individual genes and proteins. ijmrhs.comnih.gov

Knockout Mouse Models

COX-1 and COX-2 Knockout Mice: Research using mice with targeted deletions of COX genes has helped clarify the compound's mechanism of action. Studies showed that the analgesic effects were eliminated in COX-1 homozygous knockout mice but not in COX-2 knockout mice, indicating that the analgesic action is mediated through the COX-1 gene product in the CNS. nih.gov

Metallothionein-I/II (MT-null) Knockout Mice: To investigate protective mechanisms against hepatotoxicity, MT-null mice were used. These mice, lacking the antioxidant protein metallothionein (B12644479), were found to be more susceptible to liver injury from this compound. nih.gov This increased sensitivity was associated with greater lipid peroxidation, demonstrating the antioxidant role of metallothionein in mitigating toxicity. nih.gov

Vanin-1 (Vnn1) Knockout Mice: Vnn1-deficient mice also exhibited enhanced hepatotoxicity. nih.gov The increased injury was linked to deficiencies in compensatory hepatocellular proliferation and the recruitment of immune cells, highlighting the role of Vnn1 in liver repair mechanisms. nih.gov

RelA (NF-κB subunit) Knockout Mice: The importance of the NF-κB signaling pathway in liver health has been studied using RelA knockout mice. These studies revealed that NF-κB is essential for maintaining liver viability, providing context for research showing that this compound can inhibit this critical transcription factor. oup.com

Humanized Transgenic Mouse Models

To bridge the gap between animal models and human responses, humanized transgenic mice have been developed. These mice express human drug-metabolizing enzymes, providing a more accurate model for predicting human pharmacokinetics and toxicity. nih.gov For example, transgenic mice expressing human CYP2E1, an enzyme involved in the metabolic activation of this compound to its toxic metabolite, have been created to better study its metabolism and potential for liver injury in a human-like context. nih.gov

Applications in Disease Models for Understanding Molecular Pathways

This compound is frequently used in animal models of inflammation to probe the molecular pathways involved, often using bacterial lipopolysaccharide (LPS) to induce a systemic inflammatory response. criver.com These studies focus on molecular markers rather than therapeutic outcomes.

Modulation of Inflammatory Cytokines

In an LPS-induced neuroinflammation model in mice, this compound was shown to suppress the accumulation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in the hippocampus. nih.gov Conversely, other studies in rats have shown that long-term treatment can increase the expression of IL-1α and TNF-α in the hippocampus, suggesting complex, duration-dependent effects on neuroinflammation. asianarchpath.com In a mouse model of acute toxicity, treatment with Aleppo galls significantly reduced the high levels of serum IL-6 caused by this compound. nih.gov

Investigation of Signaling Pathways

NF-κB Signaling: The compound's interaction with the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, has been a subject of investigation. In murine hepatoma cells, this compound was found to inhibit NF-κB activation by interfering with the necessary oxidant signal. oup.com However, in a rat migraine model, chronic administration was reported to induce proinflammatory cytokines through NF-κB signaling. researchgate.net Other studies have shown that protective agents can ameliorate toxicity by modulating the NF-κB pathway. biomedpress.orgnih.govnih.gov

MAPK Signaling: In a study using a mouse macrophage cell line (RAW264.7), this compound and LPS acted synergistically to increase the production of TNF-α and IL-1β. nih.gov This effect was shown to be mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically involving p38, JNK, and ERK. nih.gov

COX-2 Gene Expression: While it is a weak inhibitor of the COX-2 enzyme, some studies suggest this compound can influence its expression. One study reported that it increases COX-2 gene expression in a clinical model of acute inflammation. researchgate.net

Interactive Data Table: Molecular Markers Modulated by this compound in Animal Disease Models

Animal ModelDisease/ChallengeMolecular MarkerObserved EffectReference
MouseLPS-induced neuroinflammationHippocampal IL-1β, IL-6, TNF-αSuppression nih.gov
RatChronic treatmentHippocampal IL-1α, TNF-αIncreased expression asianarchpath.com
MouseAcute toxicitySerum IL-6Increased (effect relieved by co-treatment) nih.gov
Murine Hepatoma CellsSerum growth factor challengeNF-κB activationInhibition oup.com
Mouse Macrophage CellsLPS challengeTNF-α, IL-1β productionSynergistic increase nih.gov
MouseAcute toxicityHepatic ERK, NF-κB phosphorylationIncreased (effect relieved by curcumin) nih.gov
MouseAcute toxicityHepatic COX-2 expressionIncreased (effect relieved by curcumin) nih.gov

Target Identification, Ligand Receptor Interactions, and Structural Biology of N Acetyl N 4 Hydroxyphenyl Acetamide

Crystallographic and Cryo-Electron Microscopy Studies of n-Acetyl-n-(4-hydroxyphenyl)acetamide-Protein Complexes

A thorough search of crystallographic databases and scientific literature did not yield any deposited structures or studies detailing the co-crystallization of this compound with any protein targets. There are no available Protein Data Bank (PDB) entries or cryo-electron microscopy studies that would provide empirical data on the three-dimensional structure of this compound in complex with a biological macromolecule. Such studies are fundamental for understanding the precise binding mode and interaction patterns, but this research has not been published for this specific compound.

Structure-Activity Relationship (SAR) Studies for Rational Design

While Structure-Activity Relationship (SAR) studies exist for various analogues of paracetamol, specific and detailed SAR studies focusing on this compound are not available in the published literature. nih.gov Research in this area tends to focus on modifying the parent paracetamol structure to develop new analogues with improved properties, rather than detailing the specific activity of this diacetylated form. nih.gov Without a known biological target or activity data, systematic SAR studies for the rational design of analogues based on this scaffold have not been established.

Ligand Binding Assays and Receptor Occupancy Studies in Research Settings

There is no information available from published research regarding the use of this compound in ligand binding assays to determine its affinity (e.g., Kd, Ki, or IC50 values) for any specific receptor or enzyme. Similarly, receptor occupancy studies, which are essential for correlating target engagement with physiological effects in research settings, have not been reported for this compound.

Cheminformatics, Computational Chemistry, and in Silico Modeling of N Acetyl N 4 Hydroxyphenyl Acetamide

Molecular Docking and Dynamics Simulations of n-Acetyl-n-(4-hydroxyphenyl)acetamide Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational chemistry for predicting how a ligand, such as a drug molecule, interacts with a biological target, typically a protein or enzyme. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a dynamic view of the molecule's behavior and the stability of its interactions over time.

Molecular docking studies on paracetamol have been performed to elucidate its binding mechanisms with various enzymes, including those responsible for its metabolism, such as Cytochrome P450 (CYP) isoforms 2E1 and 3A4. nih.gov These studies reveal key amino acid residues involved in the binding, which is crucial for its conversion into metabolites. nih.gov For example, docking of paracetamol into CYP2E1 has identified interactions with residues like Phe106, Phe115, and Phe207. nih.gov Similarly, studies on its analgesic targets, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, have been explored through docking to understand its mechanism of action. nih.gov

MD simulations complement docking by assessing the stability of these predicted binding poses. Simulations lasting nanoseconds can reveal whether crucial interactions, like hydrogen bonds, are maintained over time, providing a more accurate picture of the complex's stability. mdpi.comajchem-a.com

For this compound, these same methodologies could be applied. Docking studies would predict its binding affinity and orientation within the active sites of enzymes like CYPs or analgesic targets like COX enzymes. The presence of a second acetyl group, compared to paracetamol, would likely alter its size, shape, and electronic properties, leading to different binding interactions. MD simulations would then be essential to evaluate the stability of these interactions and understand how the additional acetyl group influences the dynamics of the protein-ligand complex.

Table 1: Example of Key Interactions for Paracetamol with Biological Targets Identified via Molecular Docking This table is illustrative, based on findings for the related compound paracetamol.

Target Protein Interacting Residues (Example) Type of Interaction Potential Significance
CYP2E1 Phe115, Phe207, Ala300 Hydrophobic Interactions Metabolism to NAPQI nih.gov
CYP3A4 Arg105, Arg212, Ser372 Hydrogen Bonds, Hydrophobic Metabolism to NAPQI nih.gov
TRPA1 Tyr850, Arg881 Hydrogen Bonds Analgesic Effect nih.gov

| COX-2 | Tyr385, Ser530 | Hydrogen Bonds | Inhibition of Prostaglandin (B15479496) Synthesis nih.govnews-medical.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net

QSAR studies have been successfully applied to derivatives of paracetamol to understand and predict various biological activities. For instance, researchers have developed QSAR models for paracetamol conjugates to validate and explain their anti-inflammatory properties. cu.edu.eg Such models often use a combination of descriptors, including thermodynamic, electronic, and steric properties, to build a statistically significant correlation. researchgate.netcu.edu.eg In one study, a QSAR model was generated for NSAID-acetaminophen conjugates that successfully described their anti-inflammatory activity, achieving a high correlation coefficient (R² = 0.891). cu.edu.eg Another study on alkylated paracetamol derivatives used a QSAR model to screen for antibacterial activity, demonstrating the efficacy of the generated model in predicting binding energy. researchgate.net

For this compound, a QSAR study would involve the design and synthesis of a series of its derivatives with varied structural modifications. The biological activity of these derivatives (e.g., analgesic potency, cytotoxicity) would be experimentally measured. Subsequently, various molecular descriptors would be calculated for each derivative, and statistical methods like multiple linear regression would be used to build a QSAR model. This model could then predict the activity of new derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Table 2: Example of a Generic QSAR Model Equation and Statistical Parameters This table illustrates the typical components and validation metrics of a QSAR model.

Component Description Example Value Significance
Model Equation Activity = c₀ + c₁D₁ + c₂D₂ + ... log(IC₅₀) = 0.5 + 1.2LogP - 0.8HOMO Relates structural descriptors (D) to biological activity.
r² (Correlation Coefficient) A measure of how well the model fits the training data. 0.891 cu.edu.eg Values closer to 1.0 indicate a better fit.
q² (Cross-validated r²) A measure of the model's predictive power on new data. 0.85 nih.gov A high q² (typically > 0.5) indicates good predictive ability.

| F-statistic | A measure of the statistical significance of the model. | 631.8 nih.gov | A high F-value indicates the model is statistically significant. |

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

Predicting how a compound will be metabolized in the body is a critical step in drug development. In silico tools can forecast the metabolic fate of a molecule by identifying likely sites of metabolism (SOM) and the enzymes responsible. nih.govnih.gov These predictions help in identifying potentially toxic metabolites early in the discovery process.

The metabolism of paracetamol is well-characterized and serves as a prime example. It is primarily metabolized in the liver through three main pathways: glucuronidation (catalyzed by UGT enzymes), sulfation (catalyzed by SULT enzymes), and oxidation. smpdb.ca The oxidation pathway, mediated by cytochrome P450 enzymes (notably CYP2E1, CYP3A4, and CYP1A2), is of particular importance as it produces the highly reactive and toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govsmpdb.ca Computational models can predict the likelihood of these different metabolic reactions occurring. biomedres.us

For this compound, in silico metabolism prediction tools would be invaluable. A primary hypothesis would be that the compound undergoes hydrolysis, where one or both of the acetyl groups are cleaved off by esterase enzymes, yielding paracetamol or 4-aminophenol (B1666318), respectively. These products would then enter their well-known metabolic pathways. However, the diacetylated structure could also be a substrate for different enzymes or follow unique metabolic routes. In silico tools could predict the susceptibility of different atoms in the molecule to enzymatic attack, providing hypotheses about novel metabolites that could be formed and flagging potential toxicities.

Table 3: Major Enzymes and Reactions in the Metabolism of the Related Compound, Paracetamol

Enzyme Family Specific Enzymes (Examples) Metabolic Reaction Resulting Metabolite
UDP-glucuronosyltransferase (UGT) UGT1A1, UGT1A6, UGT1A9 Glucuronidation Paracetamol-glucuronide smpdb.ca
Sulfotransferase (SULT) SULT1A1, SULT1A3, SULT1E1 Sulfation Paracetamol-sulfate smpdb.ca
Cytochrome P450 (CYP) CYP2E1, CYP3A4, CYP1A2 N-hydroxylation / Oxidation N-acetyl-p-benzoquinone imine (NAPQI) nih.govsmpdb.ca

| Fatty Acid Amide Hydrolase (FAAH) | FAAH | Deacetylation & Conjugation | N-arachidonoylphenolamine (AM404) nih.gov |

Network Pharmacology and Systems Biology Approaches to this compound Action

The pharmacology of paracetamol is known to be complex, involving multiple mechanisms of action that are still not fully understood. nih.govtufts.edu While it is known to inhibit cyclooxygenase (COX) enzymes, its effects are more pronounced in the central nervous system. droracle.aioup.com Other proposed mechanisms involve the endocannabinoid system, through its metabolite AM404, and interactions with serotonergic pathways and transient receptor potential (TRP) channels. nih.govderangedphysiology.com A network pharmacology approach would integrate data on all these potential targets to build a comprehensive interaction map, providing a clearer picture of how paracetamol produces its analgesic and antipyretic effects. nyu.edu Physiologically based pharmacokinetic (PBPK) models, a systems biology tool, have also been developed to simulate the absorption, distribution, metabolism, and excretion of acetaminophen (B1664979) in the body. ebi.ac.uk

Table 4: Proposed Molecular Targets and Pathways for the Related Compound, Paracetamol

Proposed Target/Pathway Role in Paracetamol's Action
Cyclooxygenase (COX) Enzymes (esp. in CNS) Inhibition leads to reduced prostaglandin synthesis, causing analgesia and antipyresis. news-medical.netoup.com
Endocannabinoid System (via AM404) The metabolite AM404 activates cannabinoid CB1 receptors, contributing to analgesia. nih.gov
TRPV1 Channels (via AM404) Activation of these channels in the brain is thought to be involved in pain modulation. nih.gov

| Serotonergic System | Potentiation of descending inhibitory serotonergic pathways may contribute to its analgesic effect. oup.com |

DFT and Quantum Chemical Calculations for this compound

Density Functional Theory (DFT) and other quantum chemical methods are used to study the electronic structure of molecules in detail. These calculations can determine properties such as molecular geometry, orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), bond energies, and electrostatic potential. researchgate.netijrti.org This information provides fundamental insights into a molecule's stability, reactivity, and potential for interaction.

Numerous DFT studies have been conducted on paracetamol. ijrti.orgdpi-journals.combamu.ac.in These calculations have been used to optimize its molecular structure, analyze its vibrational spectra, and investigate its reactivity. researchgate.net For example, the HOMO-LUMO energy gap is often used as an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. ijrti.org DFT has also been used to calculate the bond dissociation energy (BDE) of the O-H bond in the phenolic group, which is crucial for understanding its antioxidant activity and its metabolism by peroxidase enzymes. researchgate.net

Applying DFT to this compound would allow for a direct comparison with paracetamol. Quantum chemical calculations could precisely determine how the addition of the second acetyl group impacts the molecule's electronic properties. For instance, it could be used to calculate changes in the partial charges on atoms, the energy of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. These calculations would help predict how its reactivity, solubility, and ability to form hydrogen bonds might differ from paracetamol, offering clues about its potential biological activity and metabolic stability.

Table 5: Example of Quantum Chemical Parameters Calculated for Paracetamol using DFT This table presents sample data from DFT studies on the related compound paracetamol.

Quantum Chemical Parameter Calculation Method (Example) Calculated Value (Example) Significance
HOMO Energy B3LYP/6-31G(d,p) -6.23 eV Relates to the ability to donate electrons (nucleophilicity). ijrti.org
LUMO Energy B3LYP/6-31G(d,p) -0.68 eV Relates to the ability to accept electrons (electrophilicity). ijrti.org
Energy Gap (ΔE) HOMO - LUMO 5.55 eV Indicates chemical reactivity and stability; smaller gap implies higher reactivity. ijrti.org
Dipole Moment B3LYP/6-31G 4.63 Debye Influences solubility and intermolecular interactions. biomedres.us

| O-H Bond Dissociation Energy | B3LYP/6-31G* | 85.64 kcal/mol | Indicates antioxidant potential and susceptibility to hydrogen abstraction. researchgate.net |

Future Directions and Emerging Research Avenues for N Acetyl N 4 Hydroxyphenyl Acetamide

Exploration of Novel Mechanisms and Unidentified Molecular Targets

While the parent compound, paracetamol, has been the subject of extensive mechanistic studies, n-Acetyl-n-(4-hydroxyphenyl)acetamide remains largely unexplored territory. Future research should prioritize elucidating its fundamental mechanism of action. It is currently accepted that paracetamol inhibits COX-1 and COX-2 through metabolism by the peroxidase function of these isoenzymes. clinpgx.org This leads to the inhibition of prostaglandin (B15479496) synthesis. clinpgx.orgnih.gov Additionally, paracetamol's effects are thought to be mediated through the endocannabinoid system, serotonergic pathways, and various ion channels. researchgate.netnih.govcapes.gov.br

A key research question is whether this compound acts as a prodrug that is metabolized to paracetamol, or if it possesses its own intrinsic activity. It may interact with the known targets of paracetamol with different affinity or selectivity, or it could engage entirely novel molecular targets. The additional acetyl group could influence its lipophilicity, altering its ability to cross cellular membranes, including the blood-brain barrier, potentially leading to a distinct pharmacological profile.

Future studies could employ high-throughput screening of target libraries to identify novel protein interactions. Investigating its effect on cyclooxygenase (COX) isoenzymes, transient receptor potential (TRP) channels, and the endocannabinoid system is a logical starting point. researchgate.net

Table 1: Potential Molecular Targets for this compound Research

Target Class Specific Examples Rationale for Investigation
CyclooxygenasesCOX-1, COX-2, COX-3 variantsTo determine if it has a similar or different inhibition profile compared to paracetamol. clinpgx.orgresearchgate.net
Endocannabinoid SystemFatty Acid Amide Hydrolase (FAAH)To investigate if it is a substrate for FAAH, potentially leading to the formation of active metabolites. nih.gov
Serotonergic SystemDescending serotonergic pathwaysTo explore potential central analgesic mechanisms independent of or synergistic with COX inhibition. nih.govcapes.gov.br
Ion ChannelsTRP channels, Kv7 potassium channels, Cav3.2 calcium channelsTo assess for modulatory effects on channels involved in nociception. researchgate.net
Peroxidase EnzymesMyeloperoxidaseTo determine if it shares paracetamol's ability to inhibit peroxidases, which may have implications for inflammatory diseases. clinpgx.org

Development of Advanced Research Tools and Probes

To rigorously investigate the pharmacokinetics, biodistribution, and target engagement of this compound, the development of specialized research tools is essential. Currently, there is a lack of such tools specifically designed for this compound.

Future research should focus on the synthesis of:

Isotopically Labeled Analogs: Stable isotope-labeled versions (e.g., with ¹³C or ²H) are crucial for quantitative analysis in biological matrices using mass spectrometry. This would allow for precise tracking of the compound and its metabolites in vivo.

Fluorescent Probes: Attaching a fluorescent moiety to the molecule would enable visualization of its subcellular localization and interaction with potential binding partners using advanced microscopy techniques.

Affinity-Based Probes: Designing probes for affinity chromatography could facilitate the isolation and identification of its binding proteins from cell or tissue lysates, helping to uncover novel molecular targets.

These tools would be invaluable for definitively answering questions about its metabolic fate and mechanism of action.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

Omics technologies offer a powerful, unbiased approach to understanding the global biological effects of a compound. mdpi.com Applying these technologies to this compound research could provide a comprehensive view of its physiological impact. The study of the metabolic effects of its parent compound, paracetamol, has benefited greatly from metabolic phenotyping and metabolomics. tandfonline.com

Proteomics: Quantitative proteomics can be used to analyze changes in protein expression in cells or tissues upon exposure to the compound. nih.govresearchgate.net This could highlight pathways and cellular processes that are modulated, offering clues to its mechanism of action.

Transcriptomics: Analyzing changes in gene expression via RNA sequencing would provide insight into the transcriptional response to the compound, identifying upstream regulatory pathways and potential biomarkers of its effect. nih.govresearchgate.net

Integrating data from these different omics levels can provide a holistic understanding of the compound's biological effects and help to formulate new hypotheses for further investigation. nih.govnih.gov

Application in Interdisciplinary Research Fields (e.g., chemical biology, bioinorganic chemistry)

The unique chemical structure of this compound makes it an interesting candidate for exploration in interdisciplinary fields.

Chemical Biology: The compound can serve as a scaffold for the development of new chemical entities (NCEs). nih.govnih.gov Its structure could be modified to enhance desired properties, such as target selectivity or pharmacokinetic profiles. For instance, it could be used as a starting point for creating novel non-hepatotoxic analgesic compounds. nih.govnih.gov

Bioinorganic Chemistry: The phenolic hydroxyl and amide groups present in the molecule are potential sites for metal chelation. openaccessjournals.com Research has shown that N-(4-hydroxyphenyl)acetamide can form complexes with metal ions like Fe(III). openaccessjournals.com Future studies could investigate the coordination chemistry of this compound with various biologically relevant metal ions. Such complexes could exhibit novel catalytic, imaging, or therapeutic properties. Additionally, its interaction with heme-containing enzymes like peroxidases could be further explored from a bioinorganic perspective. rsc.org

Methodological Advancements in this compound Research

Advancements in synthetic and analytical chemistry are crucial for facilitating research on this compound.

Synthetic Methodologies: While syntheses for related compounds exist, developing more efficient, scalable, and cost-effective synthetic routes for this compound would make it more accessible for extensive research. nih.govgoogle.comresearchgate.net This includes optimizing reaction conditions and purification methods to ensure high purity for biological testing. nih.gov

Analytical Techniques: There is a need for the development and validation of sensitive and specific analytical methods for the quantification of this compound and its potential metabolites in complex biological samples. While numerous methods exist for paracetamol, these would need to be adapted and validated for the di-acetylated form. researchgate.netresearchgate.net Advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (U(H)PLC-MS/MS) would be ideal for this purpose, offering high sensitivity and selectivity. nih.govresearchgate.net

Table 2: Key Analytical Techniques for Future Research

Technique Application in this compound Research
U(H)PLC-MS/MSQuantitative analysis of the parent compound and its metabolites in biological fluids (plasma, urine). nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Identification of unknown metabolites and adducts.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of synthetic products and metabolites. tandfonline.com
X-ray CrystallographyDetermining the three-dimensional structure of the compound and its complexes with target proteins.
Electrochemical SensorsDevelopment of rapid and cost-effective methods for detecting the compound. researchgate.net

Q & A

Q. What analytical methods are recommended for characterizing N-(4-hydroxyphenyl)acetamide and confirming its purity in synthetic batches?

Characterization should combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm the aromatic proton environment and acetamide functional groups .
  • HPLC-UV with a C18 column (mobile phase: acetonitrile/water, 30:70 v/v) to assess purity, using paracetamol reference standards (CAS 103-90-2) for calibration .
  • Mass spectrometry (MS) to verify molecular weight (151.16 g/mol) and detect trace impurities (e.g., N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide, an oxidation byproduct) .

Q. How does the pKa of N-(4-hydroxyphenyl)acetamide influence its solubility and stability in aqueous solutions?

The compound’s pKa (9.38) indicates moderate acidity. Key considerations:

  • Solubility : Poor in neutral water but improves in alkaline buffers (pH >10) due to deprotonation of the phenolic -OH group. Use dimethyl sulfoxide (DMSO) for stock solutions .
  • Stability : Degrades under prolonged UV exposure. Store in amber vials at -20°C to minimize photolytic decomposition .

Advanced Research Questions

Q. How can synthetic routes for N-(4-hydroxyphenyl)acetamide be optimized to minimize byproducts like N-(4-hydroxy-2-nitrophenyl)acetamide?

  • Reaction pH control : Maintain pH 5.5–6.5 during acetylation to suppress nitration side reactions. Use acetic anhydride in a buffered system .
  • Purification : Recrystallize from methanol/water (1:3 v/v) to remove nitro-substituted impurities. Monitor by TLC (Rf = 0.4 in ethyl acetate/hexane, 1:1) .
  • Scale-up : Replace batch reactors with flow chemistry setups to enhance mixing and reduce localized overheating, a key driver of byproduct formation .

Q. What computational strategies are effective for modeling the crystal structure and intermolecular interactions of N-(4-hydroxyphenyl)acetamide derivatives?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict hydrogen-bonding patterns (e.g., C—H⋯O interactions observed in analogs ).
  • Molecular Dynamics (MD) : Simulate solvent interactions in aqueous methanol to guide recrystallization protocols .
  • Software : Use Mercury CSD or Olex2 for crystal packing analysis, referencing structural data from related compounds (e.g., N-Acetyl-N-[2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl]-acetamide, C27H21N3O3) .

Q. How can researchers resolve contradictions in reported spectroscopic data for N-(4-hydroxyphenyl)acetamide derivatives?

  • Reference standardization : Cross-validate NMR shifts against NIST-certified spectra (e.g., NIST Chemistry WebBook entry for acetamide derivatives) .
  • Batch variability : Test multiple synthetic batches to distinguish inherent spectral variability from methodological artifacts.
  • Collaborative validation : Share raw data repositories (e.g., via Zenodo) to enable cross-lab reproducibility checks .

Q. What advanced techniques are recommended for impurity profiling in pharmaceutical-grade N-(4-hydroxyphenyl)acetamide?

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to detect sulfonamide or methoxy-substituted impurities at ppm levels .
  • Accelerated stability studies : Stress samples under ICH guidelines (40°C/75% RH for 6 months) to identify degradation products like N-(2-hydroxyphenyl)acetamide (EP Impurity A) .

Methodological Notes

  • Data reliability : Prioritize peer-reviewed journals and NIST/Ph. Eur. reference standards over commercial databases .
  • Experimental design : Include control groups spiked with known impurities (e.g., sc-488430) to validate analytical workflows .

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